Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate
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Overview
Description
Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate is an organic compound with the molecular formula C8H13NO3 It is a derivative of propanoic acid and contains a cyclopropyl group, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 3-cyclopropyl-3-oxopropanoate with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols .
Scientific Research Applications
Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-cyclopropyl-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Ethyl 2-amino-3-cyclopropyl-3-oxopropanoate can be compared with similar compounds such as:
- Methyl 3-cyclopropyl-3-oxopropanoate
- Ethyl 3-cyclopropyl-3-oxopropanoate
- Methyl 3-cyclobutyl-3-oxopropanoate
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to the presence of the amino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
ethyl 2-amino-3-cyclopropyl-3-oxopropanoate |
InChI |
InChI=1S/C8H13NO3/c1-2-12-8(11)6(9)7(10)5-3-4-5/h5-6H,2-4,9H2,1H3 |
InChI Key |
MJWZGIOKAACEPI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C1CC1)N |
Origin of Product |
United States |
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